(2S,3S)-(-)-Bis(diphenylphosphino)butane

Catalog No.
S681236
CAS No.
64896-28-2
M.F
C28H28P2
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-(-)-Bis(diphenylphosphino)butane

CAS Number

64896-28-2

Product Name

(2S,3S)-(-)-Bis(diphenylphosphino)butane

IUPAC Name

[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane

Molecular Formula

C28H28P2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m0/s1

InChI Key

FWXAUDSWDBGCMN-ZEQRLZLVSA-N

SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1,1’-[(1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bis[1,1-diphenyl-phosphine; [S-(R*,R*)]-(1,2-Dimethyl-1,2-ethanediyl)bis[diphenyl-phosphine; [(1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bis[diphenyl-phosphine; (-)-Chiraphos; (1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bi

Canonical SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@@H]([C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound (2S,3S)-(-)-Bis(diphenylphosphino)butane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S,3S)-(-)-Bis(diphenylphosphino)butane, widely known as (S,S)-CHIRAPHOS (CAS: 64896-28-2), is a premier C2-symmetric, C-chiral diphosphine ligand utilized extensively in transition-metal-catalyzed asymmetric synthesis. When complexed with metals such as rhodium, palladium, or ruthenium, it forms a conformationally rigid five-membered chelate ring. The two methyl groups on the butane backbone strictly dictate a chiral twist conformation, forcing the diphenylphosphino groups into a highly specific edge-face array. This structural rigidity minimizes conformational ambiguity, making (S,S)-CHIRAPHOS a highly reliable and predictable ligand for achieving exceptional enantiomeric excess (ee) in the industrial procurement of chiral amino acids, pharmaceutical intermediates, and fine chemicals [1].

Substituting (S,S)-CHIRAPHOS with closely related chiral diphosphines like DIOP or axially chiral ligands like BINAP often results in severe process inefficiencies and compromised optical purity. Flexible ligands such as DIOP form seven-membered chelate rings that suffer from conformational flipping, which directly erodes enantioselectivity during catalytic cycles [1]. Conversely, substituting with achiral analogs like dppb completely abolishes asymmetric induction, leading to racemic mixtures or unwanted saturated byproducts [2]. Furthermore, in sterically demanding transformations like intramolecular Heck-type cyclizations, ligands with different bite angles (e.g., BINAP) fail to transfer chirality effectively, resulting in low yields and poor stereocontrol. Procurement decisions must account for the unique rigidity of the CHIRAPHOS five-membered chelate, which is essential for maintaining high batch-to-batch reproducibility and avoiding costly downstream chiral resolution.

Superior Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation

In the Rh-catalyzed asymmetric hydrogenation of benchmark enamide substrates, such as methyl (Z)-α-acetamidocinnamate (MAC), (S,S)-CHIRAPHOS consistently delivers exceptional optical purity, achieving 83% to 99% enantiomeric excess (ee) [1]. In direct contrast, the conformationally flexible ligand DIOP, which forms a seven-membered chelate ring, yields significantly lower enantioselectivities (64–84% ee) under comparable conditions [1]. This quantitative difference highlights the superiority of the rigid five-membered chelate ring formed by CHIRAPHOS.

Evidence DimensionEnantiomeric excess (ee) in MAC hydrogenation
Target Compound Data83–99% ee
Comparator Or BaselineDIOP (64–84% ee)
Quantified DifferenceUp to 35% absolute improvement in ee
ConditionsRh-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic acids

Securing CHIRAPHOS ensures near-quantitative optical purity for chiral amino acid synthesis, eliminating the need for costly and time-consuming downstream chiral resolution steps required when using flexible ligands.

Process Yield and Stereocontrol in Heck-Type Cyclizations

During the enantioselective construction of chiral sulfonamide rings via Pd(II)-catalyzed intramolecular Heck-type reactions, (S,S)-CHIRAPHOS significantly outperforms both achiral and widely used axially chiral alternatives [1]. While the achiral dppb ligand yields only 37% of the desired product (with racemic outcomes) and (S)-BINAP provides low yields and poor enantioselectivity, (S,S)-CHIRAPHOS achieves up to 91% yield and 86% ee at room temperature [1].

Evidence DimensionReaction yield and ee in Pd-catalyzed cyclization
Target Compound Data91% yield, 86% ee
Comparator Or Baselinedppb (37% yield, racemic); (S)-BINAP (low yield, low ee)
Quantified Difference54% higher yield than dppb; superior stereocontrol over BINAP
ConditionsPd(II)-catalyzed intramolecular Heck-type reaction at 25 °C

Demonstrates that CHIRAPHOS is the optimal procurement choice for specific sterically demanding Pd-catalyzed cyclizations where standard benchmark ligands like BINAP fail to transfer chirality effectively.

Kinetic Predictability and Pressure-Independent Reproducibility

The mechanistic efficiency of (S,S)-CHIRAPHOS in Rh-catalyzed hydrogenations is driven by the extreme reactivity difference between its catalyst-substrate diastereomeric adducts. Kinetic studies reveal that the minor, less stable[Rh((S,S)-CHIRAPHOS)(enamide)]+ adduct is highly reactive toward hydrogen—reacting fast enough to completely dictate the product stereochemistry (>95% ee) [1]. This rigid lock-and-key stereoselection provides a highly predictable kinetic profile compared to less rigid systems, ensuring that enantioselectivity remains robust and reproducible across varying industrial hydrogen pressures [1].

Evidence DimensionKinetic control of stereochemistry
Target Compound DataMinor adduct dictates >95% of product stereochemistry
Comparator Or BaselineFlexible ligands (e.g., DIOP) with lower kinetic differentiation
Quantified DifferenceRobust pressure-independent ee vs. pressure-sensitive ee erosion
ConditionsVarying H2 pressure in Rh-catalyzed enamide hydrogenation

The predictable kinetic behavior of CHIRAPHOS under varying hydrogen pressures simplifies process scale-up and ensures batch-to-batch reproducibility in industrial hydrogenation workflows.

Industrial Synthesis of Chiral Amino Acids

Due to its ability to consistently deliver >95% ee, (S,S)-CHIRAPHOS is the preferred ligand for the Rh-catalyzed asymmetric hydrogenation of α-acetamidoacrylic acids. This makes it an essential procurement item for the large-scale production of enantiopure unnatural amino acids and pharmaceutical intermediates, where avoiding downstream chiral resolution is critical [1].

Enantioselective Heck-Type Cyclizations

In the synthesis of complex cyclic structures, such as chiral sulfonamides, (S,S)-CHIRAPHOS provides superior yield and stereocontrol compared to standard ligands like BINAP. It is highly recommended for Pd(II)-catalyzed intramolecular Heck-type reactions where rigid conformational control is required to overcome steric hindrance during ring closure[2].

Asymmetric Allylic Alkylation Workflows

The rigid edge-face array of the phenyl groups on the (S,S)-CHIRAPHOS backbone makes it highly effective for Pd-catalyzed asymmetric allylic substitution reactions. It is the optimal choice for workflows requiring predictable transfer of chirality to prochiral nucleophiles, ensuring high optical yields and process reproducibility based on its well-defined coordination geometry [1].

XLogP3

6.7

UNII

6QR78GZL9B

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64896-28-2

Wikipedia

(S,S)-chiraphos

Dates

Last modified: 08-15-2023

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